molecular formula C19H25NO4 B2655338 N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 833429-09-7

N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2655338
CAS No.: 833429-09-7
M. Wt: 331.412
InChI Key: MYCDCMDYARPMII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the bicyclo[2.2.1]heptane core, followed by the addition of the functional groups. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bicyclo[2.2.1]heptane core would likely have a rigid, three-dimensional structure due to the presence of the two rings. The carboxamide and dimethoxyphenyl groups would add additional complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxamide group could potentially undergo reactions such as hydrolysis or reduction, while the dimethoxyphenyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the carboxamide group could potentially make the compound polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .

Scientific Research Applications

Nitrogen Heterocycles in Drug Development

Nitrogen heterocycles are fundamental structures in pharmaceuticals, with a significant percentage of FDA-approved drugs containing them due to their diverse pharmacological activities. These structures serve as key components in the development of therapies for various diseases, demonstrating the importance of heterocyclic chemistry in medicinal applications (Vitaku, Smith, & Njardarson, 2014).

Furan Derivatives from Biomass

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are pivotal in sustainable chemistry, derived from plant biomass and serving as platform chemicals for producing a wide range of materials, including polymers, fuels, and functional materials. This highlights the compound's potential role in green chemistry and the transition towards renewable resources (Chernyshev, Kravchenko, & Ananikov, 2017).

Supramolecular Chemistry Applications

Compounds with complex structures find applications in supramolecular chemistry, where they can self-assemble into larger structures with unique properties. This area of research is critical for developing new materials with applications ranging from nanotechnology to biomedical engineering (Cantekin, de Greef, & Palmans, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, for example, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future research directions involving this compound could include further studies to better understand its physical and chemical properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of new reactions involving this compound .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-17(2)18(3)8-9-19(17,11-15(18)21)16(22)20-13-10-12(23-4)6-7-14(13)24-5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCDCMDYARPMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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